1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula and a molecular weight of approximately 202.26 g/mol. This compound is classified as a pyrazole derivative, which contains a pyrazole ring substituted with methyl and pyridine groups. The compound is identified by the CAS number 1873873-01-8, indicating its unique identity in chemical databases.
The synthesis of 1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. While specific detailed methodologies are not extensively documented in the available literature, general synthetic pathways for similar pyrazole derivatives often include:
The molecular structure of 1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1H-pyrazol-5-amine features a pyrazole ring with two methyl groups at positions 1 and 4, and a pyridine ring at position 3. The structural representation can be visualized using SMILES notation: Cc1cnccc1-c1nn(C)c(N)c1C.
The chemical reactivity of 1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1H-pyrazol-5-amine can be inferred from its functional groups. Potential reactions include:
Details on specific reaction conditions (e.g., solvent systems, temperatures) are not well-documented for this compound but would typically involve standard organic chemistry techniques.
Quantitative data regarding binding affinities or specific biological targets for this compound are currently lacking in public databases.
While specific physical properties such as melting point and boiling point are not readily available for this compound, general characteristics can be inferred based on its structure:
The compound's solubility, stability under various conditions (e.g., pH), and reactivity with common reagents would typically be assessed during laboratory evaluations but are not specifically reported in the current literature.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1